molecular formula C28H26N4O3S B2878935 5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide CAS No. 865591-85-1

5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2878935
CAS No.: 865591-85-1
M. Wt: 498.6
InChI Key: DZRJEEFOWXADIX-UHFFFAOYSA-N
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Description

5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a dihydropyridine core. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the furan ring and other functional groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines or alcohols.

Scientific Research Applications

5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-(3-methylphenyl)-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-17-9-11-20(12-10-17)31-24(33)16-36-28-22(15-29)26(23-8-5-13-35-23)25(19(3)30-28)27(34)32-21-7-4-6-18(2)14-21/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRJEEFOWXADIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC(=C3)C)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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